(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene
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Overview
Description
(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C10H11BrO2. It is characterized by the presence of a bromine atom, two methoxy groups, and a vinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene typically involves the bromination of 4-methoxy-1-(2-methoxyvinyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include ethyl derivatives of the original compound.
Scientific Research Applications
(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
- 1-Bromo-4-[(E)-2-Methoxyvinyl]Benzene
- 1-Methoxy-4-[(E)-2-methoxyvinyl]benzene
Uniqueness
(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methoxy groups in specific positions allows for selective reactions and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-methoxy-1-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-12-6-5-8-3-4-9(13-2)7-10(8)11/h3-7H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPTRPVECGZKU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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